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molecular formula C11H13NO4 B8281209 ethyl N-(p-hydroxyphenacyl)carbamate

ethyl N-(p-hydroxyphenacyl)carbamate

Cat. No. B8281209
M. Wt: 223.22 g/mol
InChI Key: GXZGHESXDPLERX-UHFFFAOYSA-N
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Patent
US04898862

Procedure details

A mixture of 20 g of ethyl N-(p-hydroxyphenacyl)carbamate (prepared as described in Preparation 6), 56 g of 80% hydrazine hydrate and 100 ml of butanol was heated under reflux for 30 hours, whilst stirring. The reaction mixture was then concentrated by evaporation under reduced pressure, and the residue was washed with ethanol to give 9.25 g of the title compound as crystals, melting at 266°-269° C. (with decomposition).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6](=O)[CH2:7][NH:8][C:9](=O)[O:10]CC)=[CH:4][CH:3]=1.O.[NH2:18][NH2:19]>C(O)CCC>[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2[CH2:7][NH:8][C:9](=[O:10])[NH:18][N:19]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C(CNC(OCC)=O)=O)C=C1
Name
Quantity
56 g
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hours
Duration
30 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated by evaporation under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1CNC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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